molecular formula C17H13Br2NO4S B2472094 5,7-Dibromoquinolin-8-yl 2-methoxy-5-methylbenzene-1-sulfonate CAS No. 459182-72-0

5,7-Dibromoquinolin-8-yl 2-methoxy-5-methylbenzene-1-sulfonate

Cat. No.: B2472094
CAS No.: 459182-72-0
M. Wt: 487.16
InChI Key: AEBXWBAXVZKWML-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 2-methoxy-5-methylbenzene-1-sulfonate is a complex organic compound that features both quinoline and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 2-methoxy-5-methylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by sulfonation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain product consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 2-methoxy-5-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced aromaticity.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 2-methoxy-5-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 2-methoxy-5-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromoquinoline: Shares the quinoline core but lacks the sulfonate group.

    2-Methoxy-5-methylbenzenesulfonic acid: Contains the sulfonate group but lacks the quinoline core.

Uniqueness

5,7-Dibromoquinolin-8-yl 2-methoxy-5-methylbenzene-1-sulfonate is unique due to the combination of both quinoline and sulfonate functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 2-methoxy-5-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2NO4S/c1-10-5-6-14(23-2)15(8-10)25(21,22)24-17-13(19)9-12(18)11-4-3-7-20-16(11)17/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBXWBAXVZKWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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